
1-(Benzofuran-3-yl)-2-bromoethanone
Overview
Description
1-(Benzofuran-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring substituted with a bromoethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzofuran-3-yl)-2-bromoethanone typically involves the bromination of 1-(1-Benzofuran-3-yl)-1-ethanone. One common method is the reaction of 1-(1-Benzofuran-3-yl)-1-ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ketone group is highly reactive, enabling diverse nucleophilic substitutions.
Key Findings :
- Substitution with thioglycolic acid and aromatic aldehydes yields antimicrobial thiazolidin-4-ones, with IC₅₀ values as low as 12.4 μg/mL against HEPG2 cells .
- Temperature controls regioselectivity in Grignard additions: lower temperatures favor -aryl migration to form 2-substituted benzofurans .
Cyclization Reactions
The compound participates in cyclization to form fused benzofuran systems.
Key Findings :
- Palladium-catalyzed cyclization with alkynes generates 2,3-disubstituted benzofurans via 5-exo-dig pathways .
- Three-component reactions with paraformaldehyde and aryl bromides produce benzofuran ketones (e.g., benzofuran-2-yl(4-fluorophenyl)methanone) .
Cross-Coupling Reactions
The bromoethyl group facilitates transition-metal-catalyzed couplings.
Key Findings :
- Sonogashira coupling with terminal alkynes produces ethynylbenzofurans, which are precursors for bioactive molecules .
Mechanistic Insights
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- Research indicates that 1-(Benzofuran-3-yl)-2-bromoethanone exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This makes it a promising candidate for developing new antimicrobial agents to combat antibiotic resistance.
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Antitumor Properties
- The compound has demonstrated potential as an antitumor agent, with studies revealing its inhibitory effects on cancer cell lines. One notable mechanism involves the inhibition of DNA gyraseB, an enzyme crucial for bacterial DNA replication, which also suggests its utility in targeting cancer cells.
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Interaction Studies
- Docking studies have illustrated that this compound interacts effectively with biological targets, indicating its potential role in drug design and development.
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 2-acetylbenzofuran, yielding high purity and good yields. This synthetic pathway allows for the exploration of various derivatives that may enhance or modify its biological activity.
Comparison of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-(Benzofuran-2-yl)-2-bromoethanone | Benzofuran derivative | Antitumor activity |
Benzofuran-3-carbohydrazide | Benzofuran derivative | Antimicrobial activity |
1-(Benzothiophen-3-yl)-2-bromoethanone | Benzothiophen derivative | Anticancer properties |
2-Acetylbenzofuran | Benzofuran derivative | Precursor for derivatives |
The unique bromination pattern at the ethanone group of this compound distinguishes it from other benzofuran derivatives, allowing for diverse synthetic pathways and biological interactions not commonly observed in similar compounds.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotics.
- Antitumor Activity Investigation : Another research focused on the anticancer properties of this compound, showing significant cytotoxic effects against human cancer cell lines, including breast and colon cancers.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromoethanone group, allowing it to react with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially inhibiting their activity. The exact molecular pathways and targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Benzofuran-3-yl)-2-bromoethanone can be compared with other benzofuran derivatives such as:
1-(1-Benzofuran-3-yl)-1-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(1-Benzofuran-3-yl)-2-chloro-1-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
1-(1-Benzofuran-3-yl)-2-iodo-1-ethanone:
The uniqueness of this compound lies in its specific reactivity profile and the ability to serve as a versatile intermediate in various chemical and biological applications.
Biological Activity
1-(Benzofuran-3-yl)-2-bromoethanone, a compound with the chemical formula C10H7BrO2 and CAS number 187657-92-7, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure
- Molecular Formula : C10H7BrO2
- Molecular Weight : 239.07 g/mol
Structural Representation
The compound features a benzofuran moiety linked to a bromoethanone group, which is essential for its biological activity.
Safety Profile
This compound is classified as a skin irritant and can cause severe eye damage. Proper handling protocols must be followed to mitigate risks associated with exposure .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria demonstrate its potential as an antimicrobial agent:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 12 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial therapies .
Antitumor Activity
This compound has shown potential as an antitumor agent, particularly in inducing apoptosis in cancer cells. Studies have indicated that it increases reactive oxygen species (ROS) levels in cancer cells, which can lead to cell death through mitochondrial dysfunction. The compound was tested on human leukemia cells, showing a significant increase in apoptosis markers after treatment .
The proposed mechanism involves:
- ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in cytochrome c release, triggering caspase activation and subsequent apoptosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various benzofuran derivatives, including this compound. The findings revealed that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
Case Study 2: Antitumor Activity
In another investigation, the compound was administered to K562 human leukemia cells. Flow cytometry analysis demonstrated a marked increase in early apoptotic cells when treated with this compound, confirming its role as an effective inducer of apoptosis in malignant cells .
Properties
IUPAC Name |
1-(1-benzofuran-3-yl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHFTONHSRLBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380202 | |
Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187657-92-7 | |
Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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